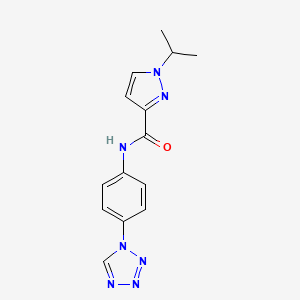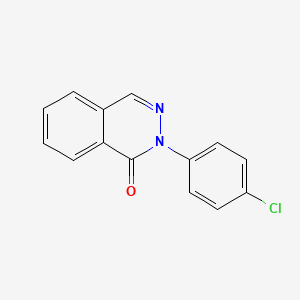
N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms. It also contains a phenyl group (a ring of six carbon atoms), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the phenyl ring, the pyrazole ring, and the carboxamide group would all contribute to the overall structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could make the compound more acidic, while the presence of the phenyl ring could increase its hydrophobicity .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Jun Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis method for creating N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process benefits from shorter reaction times compared to conventional heating methods, highlighting an innovative approach to developing such compounds (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Antiallergic Activity
In another study by A. Nohara et al. (1985), 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized. These compounds showed significant antiallergic activity in a rat passive cutaneous anaphylaxis test. Some derivatives, particularly those with an isopropyl group, demonstrated superior activity to disodium cromoglycate, suggesting potential as antiallergic agents (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985).
Molecular Docking and Biological Evaluation
J. Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs incorporating the tetrazole moiety. These compounds underwent biological activity measurement through antibacterial studies. Additionally, molecular docking studies were performed to explore the interaction with bacterial targets, and ADME properties were predicted to assess their pharmacokinetic profile. This comprehensive approach not only confirmed the antibacterial potential of these compounds but also provided insights into their mechanism of action and potential for drug development (J. Dhevaraj, M. Gopalakrishnan, & S. Pazhamalai, 2019).
Antimicrobial Activity of Chitosan Derivatives
A study by A. Hamed et al. (2020) involved synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives. These chitosan derivatives were characterized for their antimicrobial activity against various bacteria and fungi. The study demonstrated that the antimicrobial activity varied depending on the type of Schiff base moiety, indicating the potential for designing chitosan-based antimicrobials with tailored activity profiles (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXLRBANTQTMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)


![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)



![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)
![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)
![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)